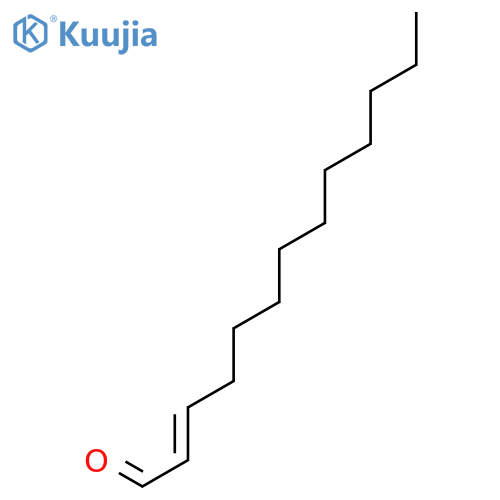Cas no 7774-82-5 (2-Tridecenal)

2-Tridecenal structure
商品名:2-Tridecenal
CAS番号:7774-82-5
MF:C13H24O
メガワット:196.329064369202
CID:566692
2-Tridecenal 化学的及び物理的性質
名前と識別子
-
- 2-Tridecenal
- Tridec-2-enal
- (E)-tridec-2-enal
- trans-2-tridecen-1-al
-
計算された属性
- せいみつぶんしりょう: 196.18282
じっけんとくせい
- 密度みつど: 0.85 g/mL at 25 °C(lit.)
- ふってん: 115-118 °C10 mm Hg(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.459(lit.)
- PSA: 17.07
- FEMA: 3082 | 2-TRIDECENAL
2-Tridecenal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W308218-100G-K |
2-Tridecenal |
7774-82-5 | predominantly | 100G |
1721.13 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T922350-25g |
2-Tridecenal |
7774-82-5 | 95% | 25g |
¥996.00 | 2022-09-28 | |
| A2B Chem LLC | AB79829-5g |
trans-2-tridecen-1-al |
7774-82-5 | 95% | 5g |
$55.00 | 2024-04-19 | |
| A2B Chem LLC | AB79829-25g |
trans-2-tridecen-1-al |
7774-82-5 | 95% | 25g |
$160.00 | 2024-04-19 | |
| 1PlusChem | 1P003VDH-1g |
trans-2-tridecen-1-al |
7774-82-5 | 95%;RG | 1g |
$33.00 | 2024-04-21 | |
| Aaron | AR003VLT-100g |
trans-2-tridecen-1-al |
7774-82-5 | 95% | 100g |
$266.00 | 2023-12-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T922350-100g |
2-Tridecenal |
7774-82-5 | 95% | 100g |
¥1,548.90 | 2022-01-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W308218-1KG-K |
2-Tridecenal |
7774-82-5 | predominantly | 1KG |
10838.89 | 2021-05-17 | |
| Aaron | AR003VLT-5g |
TRANS-2-TRIDECEN-1-AL |
7774-82-5 | 95% | 5g |
$41.00 | 2025-02-12 | |
| 1PlusChem | 1P003VDH-100g |
trans-2-tridecen-1-al |
7774-82-5 | 95% | 100g |
$278.00 | 2024-04-21 |
2-Tridecenal 関連文献
-
Lian-Fang Yu,Xiao-Ru Li,Shao-Yin Liu,Guang-Wei Xu,Yi-Zeng Liang Anal. Methods 2009 1 45
-
Zhuomin Zhang,Li Zhu,Yunjian Ma,Yichun Huang,Gongke Li Analyst 2013 138 1156
-
K. U. Künnemann,L. Schurm,D. Lange,T. Seidensticker,S. Tilloy,E. Monflier,D. Vogt,J. M. Dreimann Green Chem. 2020 22 3809
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
